Product packaging for Butyl 4-Carboxyphenyl Carbonate(Cat. No.:CAS No. 14180-12-2)

Butyl 4-Carboxyphenyl Carbonate

Cat. No.: B078654
CAS No.: 14180-12-2
M. Wt: 238.24 g/mol
InChI Key: GNBKEARJFHTJMV-UHFFFAOYSA-N
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Description

Butyl 4-Carboxyphenyl Carbonate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure features two distinct and highly functionalizable moieties: a carboxylic acid group and a carbonate ester group. This bifunctionality makes it an exceptionally versatile building block for the design and synthesis of novel prodrugs and bioconjugates. Researchers primarily utilize this compound to create carbonate-linked prodrugs of amine-containing active pharmaceutical ingredients (APIs), particularly for compounds with poor solubility or stability. The carbonate bridge offers improved metabolic stability compared to ester linkages, allowing for controlled release of the parent drug. Furthermore, the carboxylic acid group enables straightforward conjugation to other molecules, such as targeting ligands or polymers, or can be used to modify the compound's overall physicochemical properties. Its application extends to the field of polymer science as a monomer for producing functionalized polycarbonates with pendant carboxyl groups, which are valuable for creating advanced biomaterials. This reagent is provided exclusively for laboratory research purposes to support innovation in drug delivery systems and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B078654 Butyl 4-Carboxyphenyl Carbonate CAS No. 14180-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBKEARJFHTJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343001
Record name Butyl 4-Carboxyphenyl Carbonate
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-12-2
Record name 4-[(Butoxycarbonyl)oxy]benzoic acid
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Record name Butyl 4-Carboxyphenyl Carbonate
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Record name Butyl 4-Carboxyphenyl Carbonate
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Advanced Structural Elucidation and Spectroscopic Characterization of Butyl 4 Carboxyphenyl Carbonate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal. nih.gov This analysis provides fundamental information about the compound's solid-state structure.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. This information is a primary outcome of a single-crystal X-ray diffraction experiment. However, specific crystallographic data for Butyl 4-Carboxyphenyl Carbonate, including its crystal system and space group, are not available in the reviewed sources.

Hirshfeld Surface Analysis and Associated Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov It maps the close contacts between molecules, and the associated 2D fingerprint plots provide a quantitative summary of the different types of interactions. This analysis is contingent on having the crystallographic information file (CIF) from a single-crystal X-ray diffraction study. As this is unavailable for this compound, a Hirshfeld surface analysis cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for determining the molecular structure of a compound in solution. It provides information about the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

¹H-NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of each proton is indicative of its electronic environment, and the splitting patterns reveal the number of neighboring protons. While ¹H-NMR spectra are available for similar compounds like 4-Butylbenzoic acid, chemicalbook.com a specific spectrum for this compound was not found.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. Although ¹³C-NMR data exists for related structures such as butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate, chemicalbook.com specific experimental ¹³C-NMR data for this compound is not available in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz This technique is highly effective for analyzing organic carbonates, providing both retention time data from the LC and mass data from the MS. lcms.cz

In a typical analysis of this compound, the compound would first be separated from any impurities on a suitable LC column, such as a C18 or a Poroshell Bonus-RP column, using a mobile phase like a methanol-water gradient containing formic acid to facilitate ionization. lcms.cz Following separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive mode (ESI+). lcms.cz

The ESI process would generate the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is 238.24 g/mol , the primary ion observed would be at an m/z of approximately 239.25. labproinc.comcalpaclab.com High-resolution mass spectrometers, such as a Quadrupole Time-of-Flight (Q-TOF), can provide highly accurate mass measurements, which helps in confirming the elemental composition. lcms.cz

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion ([M+H]⁺) is fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure.

Table 1: Expected LC-MS Ions and Fragments for this compound

m/z (Mass-to-Charge Ratio) Ion/Fragment Identity Description
~239.25 [M+H]⁺ Protonated parent molecule.
~183.06 [M-C₄H₈+H]⁺ Loss of the butene group from the butyl chain.
~165.05 [M-C₄H₉O+H]⁺ Loss of the butoxy group.
~137.02 [C₇H₅O₃]⁺ Fragment corresponding to the carboxyphenyl group after cleavage of the carbonate linkage.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique particularly useful for analyzing molecules, including synthetic compounds, with minimal fragmentation. nih.gov The sample is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase where they are ionized. chemrxiv.org The ions are then accelerated into a time-of-flight tube, and their mass is determined by the time it takes them to reach the detector. diva-portal.org

For this compound, a suitable matrix such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) would be selected. mdpi.com Unlike LC-MS which often shows protonated molecules, MALDI-TOF MS frequently detects molecules as adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present as trace impurities.

The primary ion would likely be the sodiated adduct [M+Na]⁺ at an m/z of approximately 261.22. The high resolution of TOF analyzers allows for precise mass determination, confirming the molecular formula. While MALDI is a soft ionization technique, some fragmentation can be induced, which can provide structural information similar to that seen in LC-MS/MS.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a sample, providing detailed information about the functional groups present and offering a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of the carboxylic acid group gives rise to a very broad O-H stretching band. The two carbonyl groups (one in the carbonate and one in the carboxylic acid) will result in strong C=O stretching absorptions.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique used with FT-IR spectroscopy that simplifies the analysis of solid and liquid samples. It works by pressing the sample against a crystal with a high refractive index, such as zinc selenide (B1212193) or diamond. An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This makes ATR-IR an excellent technique for obtaining high-quality spectra from solid powders like this compound with minimal sample preparation. researchgate.net

The resulting ATR-IR spectrum is very similar to a traditional transmission FT-IR spectrum, displaying the same characteristic functional group absorptions.

Table 2: Characteristic FT-IR / ATR-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3300 - 2500 O-H stretch Carboxylic Acid Broad, Strong
3000 - 2850 C-H stretch Butyl Group (aliphatic) Medium
~1760 C=O stretch Carbonate Strong
~1720 C=O stretch Carboxylic Acid Strong
~1600, ~1470 C=C stretch Aromatic Ring Medium, Variable
~1250 C-O stretch Ester/Carbonate Linkage Strong

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. researchgate.net When monochromatic laser light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes.

A key advantage of Raman spectroscopy is that vibrations that are symmetric and involve a change in polarizability, such as the C=C stretching in the aromatic ring, tend to produce strong signals. Conversely, highly polar functional groups like O-H and C=O, which are strong in IR, are often weak in Raman spectra. Water is also a very weak Raman scatterer, making it a suitable solvent for analysis.

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the symmetric vibrations of the carbonate group. researchgate.net

Table 3: Expected Raman Shifts for this compound

Wavenumber Shift (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3060 C-H stretch Aromatic Ring Medium
2950 - 2870 C-H stretch Butyl Group (aliphatic) Medium-Strong
~1760 C=O stretch Carbonate Weak
~1720 C=O stretch Carboxylic Acid Weak
~1610 C=C stretch Aromatic Ring Strong
~1080 Symmetric stretch Carbonate Group Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

This section would have detailed the UV-Vis absorption spectrum of this compound, identifying the wavelengths of maximum absorbance (λmax). This data is fundamental for understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of the compound's chromophores—the phenyl ring and the carbonyl groups of the carbonate and carboxylic acid moieties. A discussion on how the solvent polarity might affect these absorptions was also planned. Without experimental spectra, any analysis would be purely theoretical and would not meet the requirement for "detailed research findings."

Elemental Analysis for Stoichiometric Composition Validation

This subsection was planned to present a comparison between the theoretical and experimentally determined elemental composition of this compound. Elemental analysis is a cornerstone of chemical characterization, providing direct evidence for the empirical and molecular formula of a synthesized compound. The theoretical percentages of carbon, hydrogen, and oxygen can be calculated from the molecular formula. However, the crucial component of this analysis is the comparison with the "found" percentages obtained from combustion analysis, which validates the purity and stoichiometric integrity of the sample. This experimental data is not present in the available search results.

Given the constraints, proceeding with the article would result in a speculative and incomplete piece, lacking the scientific rigor and detailed, data-driven content that was explicitly requested. Further investigation into proprietary research databases or direct contact with chemical manufacturers might be necessary to obtain the required spectroscopic and analytical data for this compound. Until such information becomes publicly accessible, the generation of the specified article is not feasible.

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Polymer Chemistry

The presence of a carboxylic acid group makes this compound a suitable monomer for step-growth polymerization. It can react with diols to form polyesters or with diamines to form polyamides. The resulting polymers would have the butoxycarbonyl group as a pendant side chain. This side chain could be used to tune the properties of the polymer, for example, by influencing its solubility, glass transition temperature, or by providing a site for subsequent chemical modification. While specific examples of its use in large-scale polymer production are not widely documented, its structure is analogous to other functional monomers used to create specialty polymers. The general class of functional cyclic carbonate monomers is well-established for creating degradable and biocompatible polycarbonates and polyesters.

Utility as a Protecting Group in Organic Reactions

The carbonate functional group is a well-established protecting group for phenols in multi-step organic synthesis. Aryl alkyl carbonates can be selectively cleaved under specific conditions, which makes them valuable in orthogonal protection strategies. ambeed.com For instance, a tert-butyl carbonate can be removed under acidic conditions. cymitquimica.com While the butyl carbonate in this compound would have its own specific cleavage conditions, the principle remains the same. The carbonate could protect the phenolic hydroxyl of a more complex molecule while reactions are performed on other parts of the molecule, including the carboxylic acid group of the this compound itself if it were part of a larger structure.

Intermediate in the Synthesis of Complex Organic Molecules

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. These transformations would yield a new set of reactive intermediates that still contain the butoxycarbonyl-protected phenol (B47542). For example, conversion to an acid chloride would allow for Friedel-Crafts acylation reactions, attaching the molecule to another aromatic ring. This stepwise functionalization makes it a useful starting material for building elaborate molecular architectures for applications in pharmaceuticals or materials science. evitachem.com

Advanced Applications and Functionalization Strategies Derived from Butyl 4 Carboxyphenyl Carbonate

Catalytic Applications and Development

The structural motifs within Butyl 4-Carboxyphenyl Carbonate, namely the carboxyphenyl group, are of significant interest in the development of advanced catalytic systems, particularly for the chemical fixation of carbon dioxide (CO2).

Role of Carboxyphenyl Moieties in Carbon Dioxide Conversion Catalysis

The carboxyphenyl moiety plays a crucial role in the catalytic conversion of CO2 into valuable chemicals like cyclic carbonates. This functionality can act as a bifunctional catalyst component. The carboxylic acid group can serve as a Brønsted acid site, while the phenyl ring can be part of a larger structure that provides Lewis acidic or basic sites. In the context of CO2 conversion, particularly its reaction with epoxides to form cyclic carbonates, the carboxylic acid can act as a proton donor to activate the epoxide ring, making it more susceptible to nucleophilic attack.

Design and Implementation of Heterogeneous Catalytic Systems

A key strategy in catalyst design is the move from homogeneous to heterogeneous systems to improve catalyst recovery, reusability, and process efficiency. rsc.orgwitpress.com The carboxyphenyl group of a molecule like this compound is well-suited for immobilization onto solid supports, forming the basis of a heterogeneous catalyst. researchgate.net

Strategies for creating such heterogeneous systems include:

Grafting onto Supports: The carboxylic acid function allows for covalent attachment to oxide supports like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), or to polymer resins. This immobilizes the active species, preventing leaching into the product stream.

Incorporation into Porous Materials: The entire molecule or its derivatives can be used as building blocks for porous materials like Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs). In this context, the carboxyphenyl group acts as a linker, creating a robust, high-surface-area material with accessible catalytic sites. rsc.org

These heterogeneous catalysts are advantageous for industrial applications as they are easily separated from the reaction mixture and can be used in continuous flow reactors, which can intensify the process and improve productivity. nih.govrsc.org The design of these catalysts often focuses on creating a high density of accessible and stable active sites. researchgate.netmdpi.com

Investigation of Reaction Selectivity and Conversion Efficiency in Carbonate Formation

Research in the field of CO2 conversion to cyclic carbonates consistently aims for high selectivity and conversion efficiency under the mildest possible conditions. Catalytic systems, often binary, are employed to achieve these goals. For instance, a combination of a Lewis acid (like a metal complex) and a nucleophile (like a halide salt) is a common strategy.

In studies of related systems, high selectivity (>99%) for the desired cyclic carbonate is frequently reported, with the primary challenge being the reaction rate and the conditions required (temperature and pressure). nih.govacs.org The turnover frequency (TOF), a measure of catalyst activity, is a key metric. For some highly active homogeneous systems in microreactors, TOFs can reach up to 29,000 h⁻¹. nih.gov Heterogeneous catalysts based on immobilized carboxyphenyl-containing species are evaluated on similar metrics. The goal is to achieve high conversion rates and selectivity while benefiting from the operational advantages of a solid catalyst. acs.org

The table below summarizes typical performance data for catalytic systems in the synthesis of cyclic carbonates from epoxides and CO2, illustrating the targets for catalysts derived from functional molecules like this compound.

Catalyst System TypeSubstrateTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)TOF (h⁻¹)Reference
Homogeneous Al-complex/TBABPropylene (B89431) Oxide1502.0>90>99up to 29,000 nih.gov
Heterogeneous Co/GDYStyrene Oxide800.1~100>993024.8 acs.org
Organocatalyst (Pyridinium Salt)Propylene Oxide1001 (atm)99>99- nih.gov

This table is illustrative of the performance of various catalytic systems for cyclic carbonate synthesis.

Integration into Functional Materials and Polymer Architectures

The chemical structure of this compound provides functionalities that allow for its integration into more complex materials, such as metal-organic frameworks and functionalized polymers.

Application as Linkers in Metal-Organic Frameworks (MOFs) (referencing carboxyphenyl linkers)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. Carboxylic acids are among the most common functional groups used in these linkers due to their strong coordination to metal centers. alfa-chemistry.com A molecule with a carboxyphenyl group, after hydrolysis of the butyl carbonate to expose the phenol (B47542), or by using the carboxylic acid directly, can act as a linker in MOF synthesis.

Multicarboxylate linkers are particularly favored as they can lead to more robust and stable MOF structures with higher connectivity. alfa-chemistry.comresearchgate.net For example, tricarboxylate linkers like 1,3,5-benzenetricarboxylic acid (BTC) are used to synthesize well-known MOFs such as HKUST-1 and MIL-100. alfa-chemistry.com The geometry and length of the linker dictate the pore size and topology of the resulting MOF. cd-bioparticles.netcd-bioparticles.net

By incorporating a carboxyphenyl-based linker, it is possible to design MOFs with specific properties:

Catalysis: The functional groups within the linker can act as catalytic sites. For instance, an accessible carboxylic acid or phenol group within the MOF pores could catalyze reactions.

Gas Sorption and Separation: The chemical environment of the pores can be tailored to have a high affinity for specific gases, such as CO2.

Sensing: The framework could be designed to change its properties (e.g., color or fluorescence) upon interaction with a target molecule.

The use of linkers with multiple carboxylic acid groups is a key strategy in creating MOFs with high stability and porosity. rsc.orgresearchgate.net

Surface Functionalization and Polymer Modification (referencing related strategies)

The reactive groups of this compound or its derivatives can be used to modify the surfaces of materials or to be incorporated into polymer chains.

Surface Functionalization: The carboxylic acid group can be used to anchor the molecule onto the surface of various materials like metal oxides (e.g., silica, titania) or nanoparticles. This is typically achieved by forming covalent bonds or strong acid-base interactions. This surface modification can impart new properties to the material, such as:

Changing the hydrophilicity or hydrophobicity of the surface.

Introducing reactive handles for further chemical transformations.

Creating a surface with specific catalytic or binding capabilities.

Polymer Modification: Molecules with functionalities like carboxylic acids can be incorporated into polymers through several methods:

Grafting: The molecule can be "grafted" onto an existing polymer backbone.

Copolymerization: If converted to a suitable monomer (e.g., a vinyl-functionalized derivative), it can be copolymerized with other monomers to create a polymer with the desired functional groups distributed along the chain.

These modifications can enhance the properties of the base polymer, for example, by improving its thermal stability, altering its solubility, or introducing sites for cross-linking or for the attachment of bioactive compounds.

Biochemical and Supramolecular Interaction Studies (focused on methodology)

The inherent functionalities of this compound make it a compelling candidate for studies at the interface of chemistry and biology. The methodologies to explore these interactions are well-established and can be hypothetically applied to this molecule to unlock its potential.

Molecular Docking Investigations with Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like this compound, docking studies could elucidate its potential as an inhibitor or a binder to various biological targets, such as enzymes or receptors.

The methodology for such an investigation would involve:

Target Selection: Identifying a protein of interest where the carboxylate functionality could form key interactions, such as hydrogen bonds or salt bridges, with amino acid residues like arginine, lysine, or histidine in a binding pocket.

Ligand and Receptor Preparation: Generating a 3D structure of this compound and preparing the target protein structure, which often involves removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: Using specialized software to explore the conformational space of the ligand within the receptor's active site. The program would calculate the binding energies for different poses to identify the most stable binding mode.

Analysis of Interactions: The resulting docked poses would be analyzed to understand the specific molecular interactions driving the binding, such as hydrogen bonds involving the carboxylic acid, and hydrophobic interactions from the butyl chain and phenyl ring.

While specific molecular docking studies on this compound are not yet prevalent in the literature, the principles are well-established for molecules containing the 4-carboxyphenyl moiety.

Supramolecular Adduct Formation and Self-Assembly

The self-assembly of molecules into well-ordered supramolecular structures is a bottom-up approach to creating functional nanomaterials. The 4-carboxyphenyl group is a well-known building block in supramolecular chemistry, capable of forming robust hydrogen-bonded networks.

Methodologies to study the self-assembly of this compound would include:

Crystallization Studies: Attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and with co-formers) to determine its solid-state packing and hydrogen bonding motifs via X-ray crystallography.

Solution-State Analysis: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Dynamic Light Scattering (DLS) to study the formation of aggregates and adducts in solution.

Surface Studies: Employing Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) to visualize self-assembled monolayers on a solid substrate.

Research on related compounds, such as tetra(4-carboxyphenyl)porphyrins, has demonstrated the ability of the carboxyphenyl group to drive the formation of porous frameworks and 2D grid-like networks through hydrogen bonding. rsc.org It is conceivable that this compound could similarly form interesting supramolecular architectures, with the butyl carbonate group influencing the solubility and potentially participating in weaker intermolecular interactions.

Applications in Sensing and Detection Technologies

The unique chemical properties of this compound, particularly the presence of the carboxylic acid group, make it a promising component in the development of chemical sensors and biosensors.

Development of Functionalized Electrodes for Metal Ion Sensing (drawing from 4-carboxyphenyl-grafted electrodes)

The 4-carboxyphenyl moiety has been successfully used to functionalize electrode surfaces for the detection of heavy metal ions. researchgate.net This is typically achieved by the electrochemical reduction of the corresponding diazonium salt to create a covalent bond between the phenyl ring and the electrode material (e.g., glassy carbon or screen-printed electrodes). researchgate.netresearchgate.netnih.govnih.gov

The development of such a sensor would follow these steps:

Synthesis of the Diazonium Salt: Conversion of the amino-analogue of this compound to its diazonium salt.

Electrografting: Applying a potential to an electrode immersed in a solution of the diazonium salt to graft the 4-carboxyphenyl carbonate layer onto the surface. researchgate.netnih.govnih.gov

Metal Ion Accumulation: Immersing the functionalized electrode in a water sample, where the carboxyl groups on the surface will chelate with target metal ions (e.g., Cu(II), Pb(II)). researchgate.net

Electrochemical Detection: Using techniques like stripping voltammetry to quantify the amount of accumulated metal ions, providing a sensitive measure of their concentration in the sample. researchgate.net

Studies on 4-carboxyphenyl-grafted electrodes have demonstrated their ability to detect metal ions at very low concentrations, highlighting the potential of this approach for environmental monitoring. researchgate.net

Chemo- and Biosensor Design Principles

Beyond metal ion detection, the structure of this compound lends itself to broader chemo- and biosensor design principles. The carboxylic acid group serves as a versatile handle for further functionalization or as a recognition element itself.

For Chemosensors:

The carboxyl group can act as a hydrogen bond donor or acceptor, enabling the design of sensors for molecules that can participate in complementary hydrogen bonding interactions.

The phenyl ring can be part of a larger chromophore or fluorophore system, where binding events at the carboxyl group can lead to a change in the optical or electrochemical signal.

For Biosensors:

The carboxylic acid can be activated to form an amide bond with the amine groups of biomolecules, such as enzymes or antibodies. This allows for the covalent immobilization of these biorecognition elements onto a transducer surface.

Metal-organic frameworks (MOFs) constructed with carboxylate linkers have been used to create highly sensitive electrochemical sensors for a variety of analytes, from small molecules to large biomarkers. mdpi.com The principles from these systems could be adapted for materials incorporating this compound.

The design of these sensors would involve integrating the recognition element (the functionalized this compound) with a signal transducer (e.g., an electrode, an optical fiber) that can convert the binding event into a measurable signal.

Conclusions and Future Research Perspectives

Summary of Current Academic Understandings of Butyl 4-Carboxyphenyl Carbonate

This compound, with the chemical formula C12H14O5, is a solid, white crystalline powder. labproinc.comtcichemicals.comcalpaclab.com While specific, in-depth academic studies on this particular compound are not widely available in mainstream chemical literature, its structure as an asymmetric aryl alkyl carbonate places it within a well-studied class of organic compounds.

Synthesis and Properties:

The synthesis of asymmetric carbonates, such as this compound, can be challenging but is of significant interest due to their potential applications. General methods for synthesizing asymmetric organic carbonates often involve the use of carbon dioxide as a renewable C1 feedstock. nih.gov One such method involves the reaction of CO2 with propargylic alcohols and primary alcohols in the presence of a metal salt/ionic liquid catalyst system, which can yield asymmetrical organic carbonates at room temperature and atmospheric pressure. nih.gov

The physical and chemical properties of this compound are primarily available from chemical supplier databases.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC12H14O5 labproinc.com
Molecular Weight238.24 g/mol labproinc.com
CAS Number14180-12-2 labproinc.comtcichemicals.comcalpaclab.com
Physical StateSolid, powder to crystal labproinc.comtcichemicals.com
ColorWhite to Almost white labproinc.comtcichemicals.com
Melting Point144.0 to 148.0 °C tcichemicals.com
Purity>98.0% (T) tcichemicals.com

This table is interactive. You can sort and filter the data.

Spectroscopic data, while not extensively published for this specific compound, can be inferred from related structures. For instance, the infrared (IR) spectrum of a similar compound, Butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate, is available and can provide insights into the expected vibrational modes of this compound. chemicalbook.com Generally, carbonates exhibit a characteristic strong absorption band for the C=O stretching vibration. researchgate.net The IR spectrum of meso-tetra (4-carboxyphenyl) porphin (TCPP) shows characteristic peaks for N-H and methoxycarbonyl (C=O) at 3400 and 1720 cm-1, respectively. researchgate.net Raman spectroscopy is another valuable tool for studying carbonates, with the symmetric stretching mode of the carbonate unit being a key diagnostic peak. researchgate.net

Emerging Research Trends in Carbonate Chemistry and Sustainable Carbon Utilization

The field of carbonate chemistry is experiencing a resurgence, driven by the urgent need for sustainable chemical processes and carbon utilization technologies. The synthesis of organic carbonates, both symmetric and asymmetric, is a key area of this research.

Carbon Dioxide as a Feedstock:

A major trend is the use of carbon dioxide (CO2) as a green, renewable, and abundant C1 building block. researchgate.net The chemical transformation of CO2 into value-added organic chemicals, including carbonates, is a significant area of research. researchgate.net However, the asymmetric synthesis of chiral cyclic carbonates and polycarbonates from epoxides and CO2 remains a challenge. researchgate.net

Sustainable Synthesis Methods:

Research is focused on developing environmentally benign and efficient catalytic systems for carbonate synthesis. This includes the use of ionic liquids and metal salts as catalysts that can operate under mild conditions, such as ambient temperature and pressure. nih.gov The goal is to replace toxic reagents like phosgene (B1210022), which has been traditionally used in carbonate synthesis. uni-rostock.de

Applications of Carbonates:

Organic carbonates are versatile compounds with a wide range of applications. They are considered environmentally friendly building blocks and can be used as solvents, fuel additives, and in the synthesis of other important chemicals like amides. uni-rostock.de

Identification of Promising Avenues for Future Scholarly Inquiry

Based on the current state of research, several promising avenues for future scholarly inquiry regarding this compound and related compounds can be identified.

Detailed Synthesis and Characterization:

There is a clear need for detailed academic studies on the synthesis and characterization of this compound. This would involve optimizing synthetic routes, potentially utilizing green chemistry principles, and conducting comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to build a complete profile of the compound.

Exploration of Applications:

Given its structure, this compound could be investigated for various applications. Its bifunctional nature, with both a carboxylic acid and a carbonate group, makes it a potentially interesting monomer for polymerization reactions, leading to novel polyesters or polycarbonates. Further research could explore its potential as a building block in the synthesis of liquid crystals, pharmaceuticals, or other functional materials.

Catalyst Development for Asymmetric Carbonate Synthesis:

The development of new and efficient catalysts for the asymmetric synthesis of carbonates remains a significant challenge. Future research could focus on designing catalysts that can selectively produce specific stereoisomers of functionalized carbonates, which could have important applications in medicinal chemistry and materials science.

Computational Studies:

In silico studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the properties and reactivity of this compound. These computational models can provide valuable insights into its electronic structure, spectroscopic properties, and potential reaction mechanisms, thereby guiding experimental work.

Q & A

Q. What are the established synthetic routes for Butyl 4-Carboxyphenyl Carbonate, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step reactions involving carboxylation and esterification. For example, a five-step protocol includes:

Lithiation of precursors using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to −71°C.

Acid-catalyzed esterification with tert-butyl alcohol under inert atmospheres.

Purification via column chromatography or recrystallization .
Key optimization parameters : Temperature control during lithiation (−78°C to −71°C) ensures minimal side reactions. Catalytic systems like Pd(OAc)₂ with tert-butyl XPhos enhance coupling efficiency. Yield improvements (up to 72%) are achieved by adjusting reaction times (e.g., 72 hours for step 3) .

Q. What analytical techniques are critical for characterizing purity and structure?

  • HPLC : Purity assessment (>98.0% via TLC or HPLC) .
  • XRD : Identifies crystalline phases and ionic cluster formation in composites (e.g., CaCO₃-polymer systems) .
  • Rheology : Measures storage modulus (G') to evaluate material behavior above the glass transition temperature (Tg) .
    Methodological note : Combine TEM for morphological analysis (e.g., grape-like CaCO₃ structures) with FTIR to confirm ester and carboxylate functional groups .

Advanced Research Questions

Q. How does this compound function in designing metal-organic frameworks (MOFs), and what are its coordination properties?

this compound’s carboxylate groups can act as linkers in MOFs, enabling reticular synthesis. The carboxyphenyl moiety facilitates coordination with metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous architectures. Key findings :

  • MOFs with carboxylate linkers achieve surface areas >1,000 m²/g, suitable for gas storage or catalysis .
  • Post-synthetic modification (e.g., introducing tert-butyl groups) enhances thermal stability up to 300°C .
    Experimental design : Use isoreticular expansion to tune pore size (up to 98 Å) while maintaining topology. Characterize via BET surface area analysis and synchrotron XRD .

Q. How do ionic clusters and filler interactions influence the mechanical properties of this compound-based composites?

In CaCO₃-polymer composites, ionic clusters form via Ca²⁺ bridging between carboxylate groups, creating a supramolecular network. Data contradictions :

  • At CaCO₃/MA >1 mol/mol , clusters enhance storage modulus (G') by forming percolated networks.
  • Excess CaCO₃ (>3 mol/mol) disrupts clustering due to filler agglomeration, reducing G' by 40% .
    Resolution : Balance filler concentration (1–2 mol/mol) and use TEM to monitor dispersion. Rheological master curves (time-temperature superposition) model viscoelastic behavior .

Q. What strategies resolve crystallographic ambiguities in structural determination using SHELX software?

SHELXL refines small-molecule structures via least-squares minimization. Common pitfalls :

  • Overfitting due to high-resolution Apply Hirshfeld atom refinement (HAR) for hydrogen atom positioning .
  • Twinning in MOF crystals: Use SHELXD for dual-space recycling to solve pseudo-merohedral twinning .
    Best practices : Validate models with R-factor convergence (<5%) and check for omitted solvent molecules via PLATON .

Safety and Handling

  • PPE : Use chemical-resistant gloves (nitrile) and P95 respirators to avoid inhalation .
  • Storage : Stable at 2–8°C in inert atmospheres; degradation occurs >140°C .

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